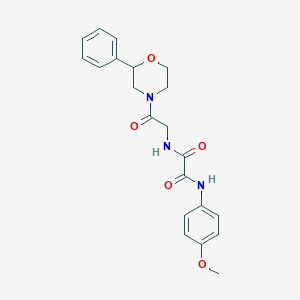

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Description

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxyphenyl group, a phenylmorpholino group, and an oxalamide moiety

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)23-21(27)20(26)22-13-19(25)24-11-12-29-18(14-24)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMWPVCRUYBTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine to form the oxalamide backbone.

Introduction of the methoxyphenyl group: This step involves the reaction of the oxalamide with 4-methoxyaniline under suitable conditions to introduce the methoxyphenyl group.

Addition of the phenylmorpholino group: The final step involves the reaction of the intermediate compound with 2-phenylmorpholine to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide: shares similarities with other oxalamides and morpholine derivatives.

Oxazole derivatives: These compounds also contain an oxalamide moiety and exhibit similar chemical properties.

Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an oxalamide structure, which is linked to a 4-methoxyphenyl group and a morpholino derivative. The unique combination of these structural elements suggests a range of possible therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The compound's molecular formula is , with a molecular weight of 372.4 g/mol. The structural representation highlights the oxalamide linkage and the substituents that may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 953950-36-2 |

Biological Activities

Research indicates that this compound exhibits several notable biological activities, which may include:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against specific viral strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties : There is emerging evidence that this compound could inhibit cancer cell proliferation through various mechanisms.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal infections, indicating potential for this compound as well.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Benzyl group instead of methoxyphenyl | Enhanced lipophilicity |

| N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | Different morpholino substituent | Potentially different biological activity |

| N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Isoxazole ring included | Variation in solubility and reactivity |

Q & A

Q. What synthetic methodologies are effective for preparing N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving oxalyl chloride coupling with substituted amines. For example, oxalamides are typically prepared by reacting oxalyl chloride with primary or secondary amines under anhydrous conditions (e.g., dichloromethane or dioxane, 0–5°C). Subsequent coupling with 4-methoxyphenylamine and 2-phenylmorpholinoethylamine derivatives can yield the target compound. Key optimizations include:

- Using triethylamine (TEA) or DMAP as catalysts to enhance reactivity .

- Purification via silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) .

- Monitoring reaction progress with TLC or LC-MS to minimize side products like dimers (reported in oxalamide syntheses at ~23% dimerization) .

Q. Which analytical techniques are essential for structural validation of this oxalamide derivative?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- ¹H/¹³C NMR : Assign peaks for the 4-methoxyphenyl group (δ ~3.82 ppm for -OCH₃) and morpholinoethyl moiety (δ ~2.80–4.75 ppm for morpholine protons) .

- HRMS/ESI-MS : Confirm molecular weight (e.g., calculated vs. observed [M+H⁺] ions) with <5 ppm error .

- HPLC : Assess purity (>95% for biological studies) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its bioactivity in drug discovery?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Screen against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP4F11) using fluorometric substrates .

- Antiviral activity : Test HIV entry inhibition via pseudovirus assays expressing CD4/CCR5 receptors .

- Cellular toxicity : Use MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How does the 2-phenylmorpholino substituent influence physicochemical properties and target binding?

- Methodological Answer : The morpholino group enhances solubility via hydrogen bonding while the phenyl ring contributes to hydrophobic interactions. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding to enzymes like sEH or HIV gp120. Compare with analogs lacking the morpholino group (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide ) to quantify differences in logP, polar surface area, and binding affinity .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD) simulations:

- QM : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing enzyme interactions .

- MD : Simulate binding stability in sEH active sites (e.g., 100-ns trajectories in GROMACS) to assess residues critical for inhibition (e.g., Asp335, Tyr343) .

- QSAR : Build regression models using descriptors like molar refractivity and topological polar surface area (TPSA) from analogs in .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Systematic approaches include:

- Dosage standardization : Re-test the compound in parallel with reference inhibitors (e.g., AUDA for sEH) under identical conditions .

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dimers or hydrolyzed amides) that may interfere with activity .

- Orthogonal assays : Validate antiviral claims with surface plasmon resonance (SPR) to measure direct binding to HIV gp120 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.